An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Molecular Design
The deliberate incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, offer a powerful toolkit for fine-tuning molecular behavior.[1][2] This guide focuses on 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile, a compound that strategically combines three key structural motifs: a benzonitrile core, vicinal difluorination, and a trifluoromethoxy group. This trifecta of functionalities suggests its potential as a highly valuable building block in the synthesis of novel pharmaceuticals and advanced materials. Benzonitrile derivatives are pivotal intermediates in the creation of a wide array of organic compounds, including dyes, agrochemicals, and pharmaceuticals.[3][4] The addition of a trifluoromethoxy group (-OCF3) can further enhance a molecule's metabolic stability and membrane permeability, making it a desirable feature in drug design.[1][5]
Molecular Structure and Physicochemical Properties
The chemical structure of 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile features a benzene ring substituted with a nitrile group, two fluorine atoms at the 3 and 5 positions, and a trifluoromethoxy group at the 4 position.
Table 1: Core Molecular and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H2F5NO | N/A |
| Molecular Weight | 223.11 g/mol | N/A |
| CAS Number | Not assigned | N/A |
| Predicted Boiling Point | ~200-220 °C | Inferred from related structures |
| Predicted Melting Point | ~40-60 °C | Inferred from related structures |
| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from related structures |
Spectroscopic Profile (Predicted)
While experimental data for this specific molecule is not publicly available, a predicted spectroscopic profile can be inferred from the analysis of its constituent functional groups and related fluorinated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single resonance is expected for the two equivalent aromatic protons, likely appearing as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would be in the downfield region, characteristic of aromatic protons.
-
¹³C NMR: Distinct signals are anticipated for each carbon atom in the molecule. The carbon attached to the nitrile group will have a characteristic chemical shift, as will the carbons bonded to fluorine and the trifluoromethoxy group. Carbon-fluorine coupling will be a prominent feature.
-
¹⁹F NMR: Two distinct signals are expected. One for the two equivalent fluorine atoms on the benzene ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
C≡N (Nitrile): A sharp, medium-intensity band around 2230 cm⁻¹.[6][7]
-
C-F (Aromatic): Strong absorption bands in the 1100-1400 cm⁻¹ region.[8]
-
C-O-C (Ether): Stretching vibrations in the 1000-1300 cm⁻¹ range.
-
C-F (Trifluoromethoxy): Strong, characteristic bands.[9]
Mass Spectrometry (MS): The molecular ion peak (M+) is expected at m/z 223.11. Common fragmentation patterns for trifluoromethylated compounds include the loss of the trifluoromethyl radical (•CF3), which would result in a fragment ion at [M-69]+.[10]
Synthesis and Reaction Chemistry
A plausible synthetic route to 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile would likely start from a readily available substituted 3,5-difluorobenzene derivative. A key transformation would be the introduction of the trifluoromethoxy group at the 4-position.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target compound.
Detailed Protocol: Trifluoromethoxylation of 3,5-Difluoro-4-hydroxybenzonitrile
This proposed protocol is based on general methods for the trifluoromethoxylation of phenols.
-
Starting Material: 3,5-Difluoro-4-hydroxybenzonitrile (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[11][12]
-
Reagent Addition: A trifluoromethoxylation reagent is added to the solution. The choice of reagent is critical and can include electrophilic reagents (e.g., Togni's or Umemoto's reagents) or precursors for radical trifluoromethoxylation.[10] The reaction may require the presence of a suitable base or catalyst.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the chosen reagent) for a period sufficient to ensure complete conversion, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a difluorinated benzonitrile core and a trifluoromethoxy group makes this molecule a highly attractive building block for several advanced applications.
Pharmaceutical Intermediates: The introduction of fluorine and trifluoromethoxy groups is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][13] This compound could serve as a key intermediate in the synthesis of novel therapeutics targeting a range of diseases. The nitrile group itself is a versatile functional handle that can be converted into other functionalities like amines, carboxylic acids, or tetrazoles, further expanding its utility in medicinal chemistry.[4]
Workflow for a Pharmaceutical Application:
Caption: Use as a pharmaceutical intermediate.
Advanced Materials: The electronic properties conferred by the multiple fluorine substituents and the nitrile group make this compound a candidate for applications in materials science, particularly in the development of liquid crystals, polymers, and other functional organic materials.[4]
Safety and Handling
As a polyfluorinated aromatic compound, 3,5-Difluoro-4-(trifluoromethoxy)benzonitrile should be handled with care in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[14] While specific toxicity data is unavailable, related fluorinated compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin. Thermal decomposition may produce toxic fumes, including hydrogen fluoride and nitrogen oxides.[14]
Conclusion
3,5-Difluoro-4-(trifluoromethoxy)benzonitrile represents a promising yet underexplored chemical entity with significant potential as a building block in both pharmaceutical and materials science research. Its unique structural features, arising from the synergistic combination of a benzonitrile core with strategic fluorination and trifluoromethoxylation, offer a compelling avenue for the development of novel molecules with enhanced properties. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.
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